ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate
Overview
Description
Ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of multiple functional groups, including cyano, nitrophenyl, and furan moieties, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving an aldehyde and a dicarbonyl compound.
Nitration: The nitrophenyl group is introduced via nitration of the phenyl ring using a mixture of nitric acid and sulfuric acid.
Formation of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various cyano-substituted derivatives.
Scientific Research Applications
Ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interact with cellular receptors, leading to changes in cell signaling pathways. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(5-(4-Nitrophenyl)furan-2-yl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a pyrazole ring.
5-(4-Nitrophenyl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the cyano group, nitrophenyl group, and furan ring in a single molecule makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O5/c1-2-33-25(30)18(15-26)14-19-16-28(20-6-4-3-5-7-20)27-24(19)23-13-12-22(34-23)17-8-10-21(11-9-17)29(31)32/h3-14,16H,2H2,1H3/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNUURPWTPVALH-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN(N=C1C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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